4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a chemical compound with a molecular formula of C11H16N2O. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and N-methylamine.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and N-methylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent like sodium borohydride to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Functionalized tetrahydroquinoline derivatives
Scientific Research Applications
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
- 4-methyl-5,6,7,8-tetrahydroquinoline
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine
Uniqueness
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the presence of the methoxy group at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C11H16N2O/c1-12-9-5-3-4-8-10(14-2)6-7-13-11(8)9/h6-7,9,12H,3-5H2,1-2H3 |
InChI Key |
VZVOMKZWBYHONL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C(C=CN=C12)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.